molecular formula C20H18FN3O3S B2656141 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 899759-19-4

2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2656141
CAS No.: 899759-19-4
M. Wt: 399.44
InChI Key: IWGZJICOWIBFMD-UHFFFAOYSA-N
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Description

2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazinone core, a fluoro-methylphenyl group, and a methoxyphenylacetamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazinone Core: The initial step involves the formation of the pyrazinone core through a cyclization reaction.

    Introduction of the Fluoro-Methylphenyl Group:

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction.

    Formation of the Methoxyphenylacetamide Moiety: The final step involves the formation of the methoxyphenylacetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazinone core, potentially forming alcohol derivatives.

    Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-13-7-8-14(11-15(13)21)24-10-9-22-19(20(24)26)28-12-18(25)23-16-5-3-4-6-17(16)27-2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGZJICOWIBFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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